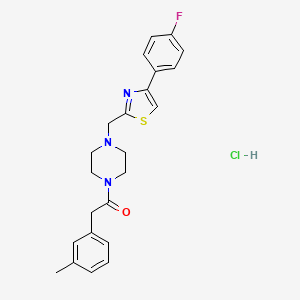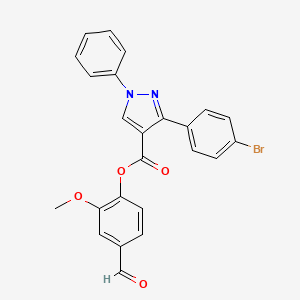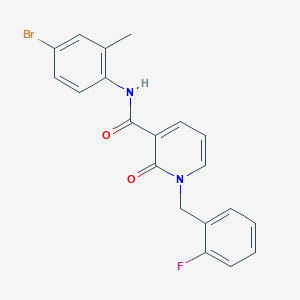
N-(4-bromo-2-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16BrFN2O2 and its molecular weight is 415.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery and Kinase Inhibition
One significant area of research involving similar compounds focuses on the discovery of selective inhibitors for kinase superfamily members. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. Analogues in this class have shown complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, leading to their advancement into clinical trials due to favorable pharmacokinetic and safety profiles (G. M. Schroeder et al., 2009).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives closely related to the specified compound has also been conducted. For instance, thiourea derivatives, including those with halogenated phenyl substituents, have shown significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings demonstrate the potential of such compounds for further development as novel anti-microbial agents with antibiofilm properties (Carmen Limban et al., 2011).
Antituberculosis Activity
In the field of antituberculosis research, dihydropyridines (DHPs) with carboxamides at positions 3 and 5, similar to the core structure of the compound , have been synthesized and evaluated for their efficacy against Mycobacterium species. Certain N-aryl-1,4-dihydropyridine-3,5-dicarboxamides exhibited potent activity against both fast-growing Mycobacterium smegmatis and slow-growing Mycobacterium BCG, highlighting their potential as antitubercular agents (F. Mohammadpour, 2012).
Radical-Scavenging Activity
Highly brominated mono- and bis-phenols from marine sources, which share structural similarities with the target compound, have been investigated for their radical-scavenging activities. These compounds demonstrated potent activity in various bioanalytical antioxidant methods, underscoring the potential of brominated derivatives for pharmaceutical applications (Xiao-Juan Duan et al., 2007).
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O2/c1-13-11-15(21)8-9-18(13)23-19(25)16-6-4-10-24(20(16)26)12-14-5-2-3-7-17(14)22/h2-11H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYJFANMBCUUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,3S,4R,5R,6S)-2-[[(2S,3R,4S,5S,6S)-6-[[(3R,4S,4aS,6aS,6bR,8R,8aR,14aS,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![1-(4-Fluorophenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2954303.png)
![2,8,10-trimethyl-N-phenylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2954304.png)
![6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-(3-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2954308.png)
![5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B2954310.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2954312.png)
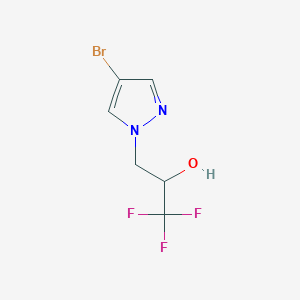
![N-(4-(methylthio)-1-oxo-1-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide](/img/structure/B2954316.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B2954317.png)

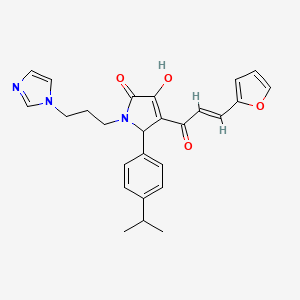
![N-(2,4-difluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2954323.png)
